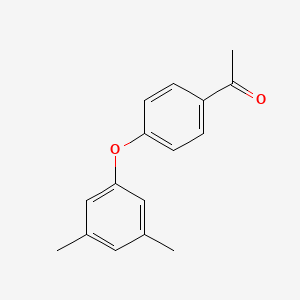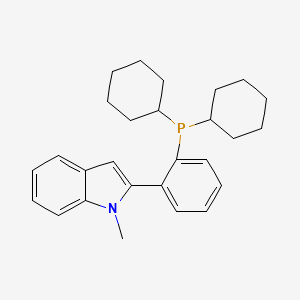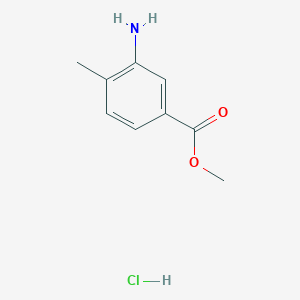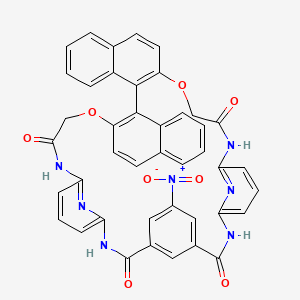![molecular formula C21H21N7OS B1361018 N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide CAS No. 925435-54-7](/img/structure/B1361018.png)
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
Vue d'ensemble
Description
“N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide” is a compound with the molecular formula C25H23N7OS . It is also known as SRT1720 . It is an activator of NAD(+)-dependent histone deacetylase SIRT1 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, an imidazole ring, a thiazole ring, a phenyl ring, and a pyrazine ring . The InChI code for this compound is "InChI=1S/C25H23N7OS/c33-24 (22-13-27-20-7-3-4-8-21 (20)28-22)29-19-6-2-1-5-18 (19)23-15-32-17 (16-34-25 (32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2, (H,29,33)" .Physical And Chemical Properties Analysis
The molecular weight of this compound is 469.6 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Proteomics Research
This compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Antiviral Activity
Indole derivatives, which are structurally similar to your compound, have shown antiviral activity . They have been found to inhibit various RNA and DNA viruses. This suggests that your compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . Inflammation is a key factor in many diseases, so this compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that your compound could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to have anti-HIV activity . This suggests that your compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This suggests that your compound could potentially be used as an antioxidant.
Antimicrobial Activity
The compound has potential antimicrobial activity . This suggests that it could be used in the development of new antimicrobial drugs.
Drug Development
Imidazo[1,2-a]pyrazine, a scaffold similar to your compound, has been used in organic synthesis and drug development . This suggests that your compound could potentially be used in the development of new drugs.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-20(18-11-23-5-6-24-18)25-17-4-2-1-3-16(17)19-13-28-15(14-30-21(28)26-19)12-27-9-7-22-8-10-27/h1-6,11,13-14,22H,7-10,12H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOOSFRZJCBTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649408 | |
| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide | |
CAS RN |
925435-54-7 | |
| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)










![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)
![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)